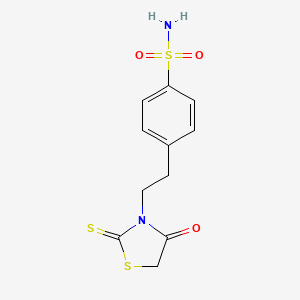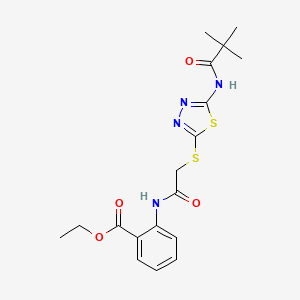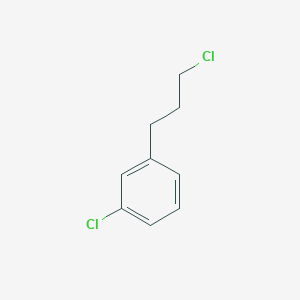![molecular formula C26H37ClN2O2S B2582007 1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine CAS No. 893667-46-4](/img/structure/B2582007.png)
1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TCS 401, and it belongs to the class of piperazine derivatives.
Mechanism of Action
The mechanism of action of TCS 401 is not yet fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the brain. Specifically, TCS 401 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TCS 401 has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro. TCS 401 has also been shown to have anti-inflammatory effects in other tissues, such as the lungs and liver.
Advantages and Limitations for Lab Experiments
One of the main advantages of TCS 401 for use in scientific research is its high potency and specificity. This compound has been shown to have a strong effect on its target pathways, which makes it a useful tool for studying various biological processes. However, one limitation of TCS 401 is that it may have off-target effects on other pathways or processes, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on TCS 401. One area of interest is in the development of new drugs based on the structure of TCS 401. By modifying the structure of this compound, it may be possible to create more potent or selective drugs for use in various therapeutic applications. Another potential direction for research is in the study of TCS 401 in animal models of disease. By testing this compound in vivo, researchers may be able to better understand its effects on various biological processes and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TCS 401 involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the yield of the product is typically high.
Scientific Research Applications
TCS 401 has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the field of neuroscience, where TCS 401 has been shown to have neuroprotective effects. This compound has been found to inhibit the activation of microglial cells, which are involved in the inflammatory response in the brain. By inhibiting the activation of these cells, TCS 401 may help to prevent or reduce damage to the brain following injury or disease.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN2O2S/c1-17(2)21-14-23(18(3)4)26(24(15-21)19(5)6)32(30,31)29-12-10-28(11-13-29)25-16-22(27)9-8-20(25)7/h8-9,14-19H,10-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYUZVHKIKGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)
![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)



![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)
![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)